molecular formula C10H17NO3 B1505108 Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1) CAS No. 86252-77-9

Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1)

Cat. No.: B1505108
CAS No.: 86252-77-9
M. Wt: 199.25 g/mol
InChI Key: ZLWMBFYAMWQAEU-UHFFFAOYSA-N
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Description

Methyl acetate–N-(cyclopent-2-en-1-yl)acetamide (1/1) is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.234 g/mol . This compound is known for its unique structure, which includes a cyclopentene ring and an acetamide group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl acetate–N-(cyclopent-2-en-1-yl)acetamide (1/1) typically involves the reaction of methyl acetate with N-(cyclopent-2-en-1-yl)acetamide under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of Methyl acetate–N-(cyclopent-2-en-1-yl)acetamide (1/1) is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The compound is then purified using techniques such as distillation or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl acetate–N-(cyclopent-2-en-1-yl)acetamide (1/1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

Methyl acetate–N-(cyclopent-2-en-1-yl)acetamide (1/1) has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl acetate–N-(cyclopent-2-en-1-yl)acetamide (1/1) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl acetate–N-(cyclopent-2-en-1-yl)acetamide (1/1) include:

Uniqueness

Methyl acetate–N-(cyclopent-2-en-1-yl)acetamide (1/1) is unique due to its specific combination of a cyclopentene ring and an acetamide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

N-cyclopent-2-en-1-ylacetamide;methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.C3H6O2/c1-6(9)8-7-4-2-3-5-7;1-3(4)5-2/h2,4,7H,3,5H2,1H3,(H,8,9);1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWMBFYAMWQAEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC=C1.CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700876
Record name Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86252-77-9
Record name Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1)
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Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1)
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Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1)
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Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1)
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Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1)
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Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1)

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